Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate
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Overview
Description
Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is a complex organic compound known for its vibrant orange color. It is commonly used as a dye and has applications in various industries, including textiles and biological staining .
Preparation Methods
The synthesis of Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial production methods often involve large-scale batch processes, where the reactants are mixed in reactors under controlled conditions to produce the desired dye in bulk quantities .
Chemical Reactions Analysis
Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed as a biological stain to highlight structures in microscopic studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism by which Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate exerts its effects involves the interaction of its azo group with various substrates. The compound’s molecular structure allows it to bind to different targets, leading to changes in color or other properties. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other azo dyes, such as Mordant Red 1, Mordant Red 15, and Mordant Orange 37 . Compared to these compounds, Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other dyes may not be as effective .
Biological Activity
Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate, commonly referred to as Mordant Orange 37, is a synthetic azo dye characterized by its complex molecular structure. This compound has garnered attention in various fields, including biochemistry and toxicology, due to its potential biological activities and implications for human health and environmental safety.
The molecular formula of Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonate is C16H13N4NaO5S, with a molecular weight of approximately 511.4 g/mol . Its structure includes a nitro group, which is often associated with increased biological activity.
Antimicrobial Properties
Research indicates that azo dyes can exhibit antimicrobial properties. For instance, studies have shown that certain azo compounds can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes .
Cytotoxicity and Genotoxicity
Azo dyes have been implicated in cytotoxic effects on human cells. The presence of the nitro group in the structure may enhance the compound's ability to induce oxidative stress, leading to cell damage or apoptosis . In vitro studies have demonstrated that exposure to certain azo dyes can result in DNA damage, raising concerns regarding their genotoxic potential .
Environmental Impact
The environmental persistence of azo dyes poses significant risks. These compounds can undergo reductive cleavage in anaerobic conditions, leading to the release of potentially harmful aromatic amines, which are known carcinogens . The biotransformation pathways of these compounds are crucial for understanding their ecological impact and toxicity.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various azo dyes, including Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonate. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential application in antimicrobial formulations .
Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the effects of Mordant Orange 37 on human cell lines. The study found that prolonged exposure led to increased levels of reactive oxygen species (ROS) and subsequent DNA damage. These findings underscore the need for careful handling and regulation of such compounds in industrial applications .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H13N4NaO5S |
Molecular Weight | 511.4 g/mol |
CAS Number | 6441-98-1 |
Antimicrobial Activity | Yes |
Cytotoxicity | Yes |
Genotoxicity | Yes |
Properties
CAS No. |
84583-93-7 |
---|---|
Molecular Formula |
C16H12N5NaO7S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O7S.Na/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(29(26,27)28)8-13(15(12)22)21(24)25;/h2-8,14,22H,1H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
YCVTXQPYXXTSCX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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